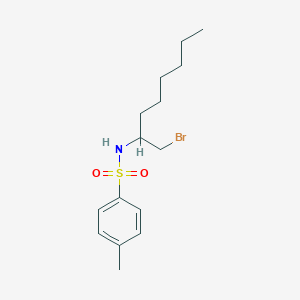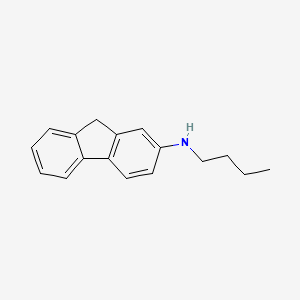
1,1'-Bi(cyclopropyl)-2,2,3,3-tetracarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Bi(cyclopropyl)-2,2,3,3-tetracarbonitrile is a unique organic compound characterized by its highly strained bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bi(cyclopropyl)-2,2,3,3-tetracarbonitrile typically involves the cycloaddition reactions of suitable precursors. One common method is the [2+2] cycloaddition of terminal alkenes with allenoates, which enables the rapid formation of cyclobutane derivatives under simple and robust reaction conditions . The reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the formation of the strained bicyclic structure.
Industrial Production Methods
Industrial production of 1,1’-Bi(cyclopropyl)-2,2,3,3-tetracarbonitrile may involve large-scale cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Bi(cyclopropyl)-2,2,3,3-tetracarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: Nucleophilic substitution reactions can replace the nitrile groups with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as halides (e.g., NaBr) or alkylating agents (e.g., alkyl halides) are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclopropyl ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or alkylated cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
1,1’-Bi(cyclopropyl)-2,2,3,3-tetracarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor for the preparation of cyclopropyl-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its high reactivity and stability.
Mecanismo De Acción
The mechanism of action of 1,1’-Bi(cyclopropyl)-2,2,3,3-tetracarbonitrile involves its interaction with molecular targets through its highly strained bicyclic structure. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological pathways. The nitrile groups can also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to specific targets.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Bi(cyclopropyl)-1-amine: A related compound with an amine group instead of nitrile groups.
1,1’-Dimethyl-1,1’-bi(cyclopropyl): A similar compound with methyl groups instead of nitrile groups.
Cyclopropyl ketones: Compounds with a cyclopropyl ring and a ketone functional group.
Uniqueness
1,1’-Bi(cyclopropyl)-2,2,3,3-tetracarbonitrile is unique due to its tetracarbonitrile functional groups, which provide distinct reactivity and potential applications compared to other cyclopropyl-containing compounds. The presence of multiple nitrile groups enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
91055-53-7 |
|---|---|
Fórmula molecular |
C10H6N4 |
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
3-cyclopropylcyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C10H6N4/c11-3-9(4-12)8(7-1-2-7)10(9,5-13)6-14/h7-8H,1-2H2 |
Clave InChI |
BEYASNPXTRCZSY-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2C(C2(C#N)C#N)(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]propanoic acid](/img/structure/B14355366.png)

![Dispiro[2.2.2~6~.2~3~]dec-9-ene-4,4,5,5-tetracarbonitrile](/img/structure/B14355389.png)
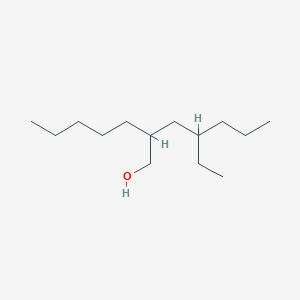
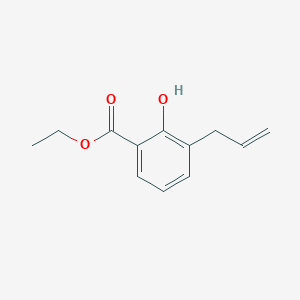
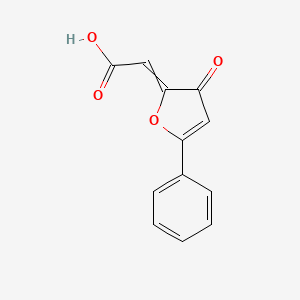
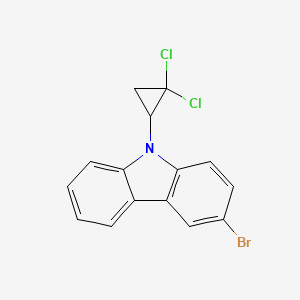
![N'',N'''-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine](/img/structure/B14355405.png)
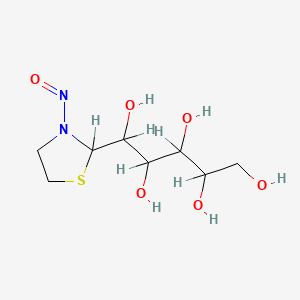
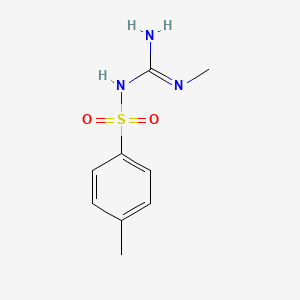
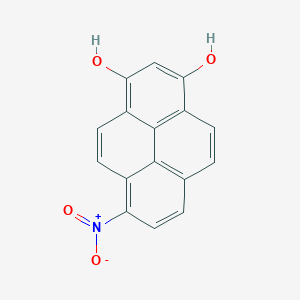
![1-[3-(Cyclopentanesulfonyl)propoxy]-3-methoxybenzene](/img/structure/B14355422.png)
